3-Azetidinyl cyclopropanecarboxylate
Overview
Description
3-Azetidinyl cyclopropanecarboxylate is a compound that features a four-membered azetidine ring fused with a cyclopropane carboxylate group. This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. Azetidines are known for their stability and reactivity, which are driven by the ring strain of approximately 25.4 kcal/mol .
Scientific Research Applications
3-Azetidinyl cyclopropanecarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of action
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery . .
Mode of action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Biochemical pathways
Azetidines have been used in the synthesis of various bioactive molecules and natural products . .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Azetidinyl cyclopropanecarboxylate plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in nucleophilic substitution reactions, where it can act as an electrophile. This interaction is facilitated by the ring strain in the azetidine ring, which makes it more reactive compared to other similar compounds .
One of the key enzymes that this compound interacts with is acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft, and the interaction with this compound can inhibit its activity, leading to increased levels of acetylcholine . Additionally, the compound has been shown to interact with butyrylcholinesterase, another enzyme involved in the hydrolysis of choline-based esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound has been observed to exhibit neuroprotective properties by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, leading to enhanced cholinergic transmission . This can result in improved cognitive function and protection against neurodegenerative diseases such as Alzheimer’s disease .
Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the phosphorylation status of proteins involved in the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . The compound also impacts gene expression by altering the transcriptional activity of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the hydrolysis of acetylcholine .
Additionally, this compound can modulate the activity of other enzymes and proteins through covalent modification. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition or activation . This covalent modification can result in changes in enzyme activity, protein-protein interactions, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of acetylcholinesterase and butyrylcholinesterase, leading to continuous elevation of acetylcholine levels . This can have beneficial effects on neuronal function and cognitive performance. In in vivo studies, the compound’s stability and long-term effects on cellular function have been confirmed, with no significant degradation observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and provide neuroprotective effects without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in animal studies, where a certain dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully titrate the dosage of this compound to balance its therapeutic benefits with potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic reactions result in the formation of various metabolites, which can have different biological activities and effects on cellular function .
The compound’s metabolism can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The involvement of this compound in these metabolic pathways highlights its potential impact on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s distribution and localization within different cellular compartments .
The localization and accumulation of this compound within specific tissues can influence its biological activity and effects on cellular function . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential and minimizing potential adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or modifications can direct the compound to the nucleus, mitochondria, or other organelles .
The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity . By understanding the factors that influence the compound’s localization, researchers can develop strategies to enhance its therapeutic effects and minimize potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azetidinyl cyclopropanecarboxylate typically involves multicomponent reactions that leverage the strain-release properties of azabicyclo[1.1.0]butane. One common method includes the [1,2]-Brook rearrangement/strain-release-driven anion relay sequence . This method allows for the rapid assembly of substituted azetidines by coupling azabicyclo[1.1.0]butyl-lithium with various electrophiles .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of scalable and efficient synthetic routes. For example, the use of K2CO3 as a base in a MeCN/MeOH solvent system at 60°C for 3 hours has been shown to provide high yields of N-sulfonylazetidine . These methods are designed to be versatile and adaptable to different starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinyl cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various functionalized azetidines .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar ring strain and reactivity.
Cyclopropane carboxylic acid: Shares the cyclopropane carboxylate group but lacks the azetidine ring.
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity.
Uniqueness: 3-Azetidinyl cyclopropanecarboxylate is unique due to its combination of the azetidine and cyclopropane carboxylate groups, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
azetidin-3-yl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDLZAFZXUCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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